3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile
Overview
Description
“3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile” is a chemical compound with the CAS Number: 1243204-92-3 . It has a molecular weight of 213.24 . The IUPAC name for this compound is 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile” is 1S/C12H11N3O/c1-9-7-15(8-14-9)11-4-3-10(6-13)5-12(11)16-2/h3-5,7-8H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile” is a solid at room temperature . It has a molecular weight of 213.24 . .Scientific Research Applications
Probing Tool for SOCE Assays
Imidazole derivatives are used as probing tools for Store-Operated Calcium Entry (SOCE) assays . SOCE is a major pathway for calcium signaling in cells, which is crucial for various cellular functions such as cell proliferation, differentiation, and gene expression .
Inhibitor of CRAC Channels
Imidazole derivatives, such as SKF-96365, have been identified as inhibitors of the CRAC (Calcium Release-Activated Calcium) channel . These channels play a key role in SOCE and are involved in various physiological processes .
Anticancer Applications
Some imidazole derivatives have shown potential in cancer treatment. For instance, SKF-96365, an imidazole derivative, has been found to prevent the development of tumor metastasis in a mouse model of breast cancer .
Broad Spectrum of Biological Activities
Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Core Structure in Pharmaceuticals
Imidazole is a core structure in many pharmaceuticals, including clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Synthon in Drug Development
Imidazole has become an important synthon in the development of new drugs . Its derivatives show different biological activities, making it a valuable building block in medicinal chemistry .
Safety and Hazards
Future Directions
While specific future directions for “3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile” are not available in the search results, imidazole compounds are of significant interest in the development of new drugs . They show a broad range of biological activities and are present in many commercially available drugs .
Mechanism of Action
Target of Action
The primary targets of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into these aspects.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile’s action are currently unknown
properties
IUPAC Name |
3-methoxy-4-(4-methylimidazol-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-7-15(8-14-9)11-4-3-10(6-13)5-12(11)16-2/h3-5,7-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDBCCIZTKTFGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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